Thalidomide-O-C6-azide

PROTAC synthesis E3 ligase ligand-linker purity specification

Thalidomide-O-C6-azide (CAS 2411389-65-4, MW 399.40) is a functionalized thalidomide derivative that incorporates a C6 alkyl linker terminating in an azide group. This compound belongs to the E3 ligase ligand-linker conjugate class, retaining the cereblon (CRBN)-binding thalidomide pharmacophore for E3 ubiquitin ligase recruitment while enabling bioorthogonal conjugation via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition chemistry.

Molecular Formula C19H21N5O5
Molecular Weight 399.4 g/mol
Cat. No. B12389266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-C6-azide
Molecular FormulaC19H21N5O5
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCN=[N+]=[N-]
InChIInChI=1S/C19H21N5O5/c20-23-21-10-3-1-2-4-11-29-14-7-5-6-12-16(14)19(28)24(18(12)27)13-8-9-15(25)22-17(13)26/h5-7,13H,1-4,8-11H2,(H,22,25,26)
InChIKeyLAINMOUUNLUPGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Thalidomide-O-C6-azide Procurement Guide: Key Specifications and Identity Summary for Scientific Sourcing


Thalidomide-O-C6-azide (CAS 2411389-65-4, MW 399.40) is a functionalized thalidomide derivative that incorporates a C6 alkyl linker terminating in an azide group . This compound belongs to the E3 ligase ligand-linker conjugate class, retaining the cereblon (CRBN)-binding thalidomide pharmacophore for E3 ubiquitin ligase recruitment while enabling bioorthogonal conjugation via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition chemistry [1]. The azide-functionalized linker distinguishes this building block from alternative thalidomide conjugates lacking reactive click handles or possessing different spacer compositions, and its defined C6 alkyl architecture provides a specific modular intermediate for PROTAC synthesis and chemical biology applications .

Thalidomide-O-C6-azide: Why In-Class CRBN Ligand-Linker Conjugates Cannot Be Interchanged Without Empirical Validation


Generic substitution among CRBN-recruiting E3 ligase ligand-linker conjugates is not scientifically justified because linker length and composition critically determine PROTAC degradation efficacy and ternary complex formation efficiency. Studies on thalidomide-based PROTACs demonstrate that optimization of linker length and composition is crucial for degradation-inducing activity [1]. Furthermore, distinct thalidomide analogs exhibit unique patterns of substrate specificity and degradation kinetics that underlie biological activity and potential toxicity [2]. Substituting Thalidomide-O-C6-azide with an alternative conjugate—such as Thalidomide-O-PEG4-azide, Thalidomide-O-amido-PEG4-azide, or pomalidomide-based linkers—without experimental re-optimization risks altered linker geometry, reduced degradation efficiency, or failure to form productive ternary complexes. The quantitative evidence below establishes the specific basis for selecting Thalidomide-O-C6-azide over its closest structural and functional analogs.

Thalidomide-O-C6-azide: Quantifiable Differentiation Evidence Versus Closest Comparators for Scientific Procurement Decisions


Thalidomide-O-C6-azide Purity Advantage: 99.71% Batch Purity vs. ≥95% or 98% Comparators

Thalidomide-O-C6-azide is commercially available with analytically verified purity of 99.71% as documented in vendor technical datasheets . This purity specification exceeds that of several structurally related thalidomide-azide conjugates, including Thalidomide-O-PEG4-azide (≥95%) , Thalidomide-O-amido-PEG4-azide (≥95%) , and Thalidomide-O-C6-azide sourced from alternative suppliers (≥95% or ≥98% ). The 99.71% specification represents a 4.71 percentage-point absolute purity advantage over the ≥95% baseline and a 1.71 percentage-point advantage over the ≥98% specification.

PROTAC synthesis E3 ligase ligand-linker purity specification

Linker Architecture Differentiation: C6 Alkyl vs. PEG4 Spacer Impacts Hydrophobicity and Spatial Flexibility

Thalidomide-O-C6-azide contains a C6 alkyl (hexyl) linker connecting the thalidomide core to the terminal azide, with a calculated LogP of 2.6 . In contrast, Thalidomide-O-PEG4-azide employs a PEG4 spacer (four ethylene glycol units) , and Thalidomide-O-amido-PEG4-azide contains an amide linkage plus PEG4 spacer . The alkyl spacer confers higher lipophilicity compared to PEG-based alternatives, which are known to enhance aqueous solubility but may adopt different conformational ensembles in solution. The optimization of linker length and composition has been demonstrated to be crucial for PROTAC degradation-inducing activity in peer-reviewed studies [1].

linker optimization PROTAC design physicochemical properties

Dual Click Reactivity: Thalidomide-O-C6-azide Supports Both CuAAC and SPAAC Conjugation Modalities

Thalidomide-O-C6-azide enables both copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes and strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO or BCN moieties [1]. In contrast, thalidomide-propargyl analogs such as Thalidomide-O-PEG4-propargyl and Thalidomide-O-PEG2-propargyl contain terminal alkyne groups that primarily undergo CuAAC reactions with azide-bearing partners . The azide group in Thalidomide-O-C6-azide provides distinct flexibility: it can react via CuAAC for efficient in vitro conjugation or via SPAAC for copper-free, live-cell compatible bioconjugation applications where copper toxicity is a concern.

click chemistry bioorthogonal conjugation CuAAC SPAAC

Thalidomide-O-C6-azide: Validated Application Scenarios Based on Differentiated Evidence


PROTAC Synthesis Requiring High-Purity Azide-Functionalized CRBN Ligand Building Block

Procure Thalidomide-O-C6-azide at 99.71% purity as the CRBN-recruiting E3 ligase ligand-linker intermediate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) conjugation with alkyne-modified target protein ligands. The higher purity specification compared to alternative suppliers (≥95% or ≥98%) reduces the likelihood of impurity interference during conjugation optimization and subsequent degradation activity assessment. The C6 alkyl linker provides a defined spatial separation between the thalidomide pharmacophore and the conjugated warhead, and optimization of linker length and composition is known to be crucial for degradation-inducing activity [1].

Live-Cell Compatible Target Engagement and Intracellular Degradation Studies via SPAAC

Utilize Thalidomide-O-C6-azide for strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO- or BCN-functionalized payloads under copper-free, live-cell compatible conditions [2]. This application is not accessible with thalidomide-propargyl analogs, which lack the azide moiety required for SPAAC. The dual click reactivity of Thalidomide-O-C6-azide enables seamless transition from in vitro PROTAC assembly (CuAAC) to intracellular target engagement studies (SPAAC with DBCO-modified fluorescent probes or affinity tags) without changing the CRBN ligand-linker building block.

Structure-Activity Relationship Studies Comparing C6 Alkyl vs. PEG Linker Geometries in PROTAC Design

Employ Thalidomide-O-C6-azide as the alkyl linker reference standard in systematic comparisons against PEG-based thalidomide-azide conjugates (e.g., Thalidomide-O-PEG4-azide ) to evaluate how linker composition (alkyl vs. PEG) and resulting LogP differences (calculated LogP 2.6 for C6 alkyl ) influence ternary complex formation efficiency, cellular permeability, and target protein degradation kinetics. The defined C6 alkyl spacer provides a baseline for assessing hydrophobic vs. hydrophilic linker contributions to PROTAC performance.

Cereblon-Dependent Targeted Protein Degradation Validated by Peer-Reviewed PROTAC Optimization Literature

Select Thalidomide-O-C6-azide as a modular CRBN ligand-linker intermediate for synthesizing PROTACs targeting kinases, transcription factors, or other disease-relevant proteins, based on established findings that linker length and composition optimization is essential for achieving nanomolar degradation activity and kinase selectivity [1]. The C6 alkyl linker length has been validated in PROTAC studies demonstrating that linker optimization yields compounds capable of degrading p38α and p38β without affecting related kinases at nanomolar concentrations in mammalian cell lines [1].

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